1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane
Description
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S2/c1-20-13-14-6-5-12(15-13)16-7-2-8-17(10-9-16)21(18,19)11-3-4-11/h5-6,11H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSWIHPMIWACBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The 1,4-diazepane ring is typically constructed via amine-aldehyde condensations or ring-closing metathesis (RCM) . For example:
Functionalization of Preformed Diazepanes
Commercial 1,4-diazepane derivatives (e.g., 1,4-diazepane-1-carboxylic acid tert-butyl ester ) serve as starting materials. Deprotection of the Boc group with HCl/dioxane provides the free amine for subsequent functionalization.
Introduction of the 2-(Methylsulfanyl)pyrimidin-4-yl Group
Pyrimidine Synthesis via Cyclocondensation
The pyrimidine ring is assembled using Biginelli-like reactions or Guanidine cyclization :
Cross-Coupling Approaches
Sulfonylation with Cyclopropanesulfonyl Chloride
Reaction Optimization
The final step involves sulfonylation of the diazepane nitrogen using cyclopropanesulfonyl chloride :
Representative Procedure:
-
Dissolve 1,4-diazepane (1.0 eq) in CH2Cl2 (10 mL).
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Add Et3N (2.0 eq) and cyclopropanesulfonyl chloride (1.2 eq) at 0°C.
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Warm to room temperature, stir for 16 h.
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Quench with H2O, extract with CH2Cl2, dry (Na2SO4), and concentrate.
Yield : 52–74%.
Challenges and Mitigation Strategies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural and molecular characteristics of the target compound with its analogs:
*Molecular formula inferred from analogs; exact mass requires experimental validation.
Key Differences and Implications
Pyrimidine Ring Modifications
- Target Compound vs. 5-Bromo Analog (CAS 2548990-23-2): The bromine atom in the 5-position increases molecular weight (407.4 g/mol) and may enhance steric hindrance or alter electronic properties compared to the non-brominated target compound. Bromine’s electronegativity could influence binding affinity in biological systems .
- This contrasts with the methylsulfanyl group in the target compound, which has weaker electron-donating effects but offers sulfur-mediated interactions .
- 4-Trifluoromethyl Derivative (CAS 238403-48-0):
The trifluoromethyl group is strongly electron-withdrawing, which may improve metabolic stability but reduce solubility compared to methylsulfanyl .
Sulfonyl Group Variations
- Cyclopropanesulfonyl vs. In contrast, the dimethyl-oxazolyl sulfonyl group provides a bulkier, aromatic system that might enhance π-π stacking interactions .
Salt Forms
- Hydrochloride salts (e.g., CAS 1353947-26-8, 1049775-82-7) improve aqueous solubility, a critical factor for bioavailability. The target compound’s salt form, if any, remains unspecified but could significantly impact its pharmacokinetic profile .
Biological Activity
1-(Cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane is a synthetic compound belonging to the diazepane class, characterized by its complex structure that includes a cyclopropanesulfonyl group and a methylsulfanyl-substituted pyrimidinyl moiety. The molecular formula is with a molecular weight of 342.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The sulfonyl group enhances its reactivity towards nucleophilic sites in proteins, which may lead to modulation of enzymatic activities or inhibition of cellular proliferation. Such interactions are crucial for understanding its therapeutic potential in various diseases, including cancer and metabolic disorders.
Potential Pharmacological Properties
Research indicates that compounds similar to this compound often exhibit:
- Antimicrobial Activity : Preliminary studies suggest moderate activity against bacterial and fungal strains.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.
Comparative Analysis with Related Compounds
The following table summarizes key structural features and potential activities of related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(Cyclopropanesulfonyl)-4-(2-phenoxyethyl)-1,4-diazepane | Contains a phenoxyethyl group | Enhanced lipophilicity may improve membrane penetration |
| 1-(Cyclopropanesulfonyl)-4-(2-methoxyethyl)-1,4-diazepane | Features a methoxyethyl substituent | Variation in hydrophobicity compared to other derivatives |
| 1-(Cyclopropanesulfonyl)-4-(6-methylpyrimidin-4-yl)-1,4-diazepane | Contains a different pyrimidine derivative | Potentially different biological activity profiles |
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step chemical reactions, including:
- Formation of the Pyrimidine Intermediate : Starting from a suitable pyrimidine derivative.
- Cyclopropanation : Introducing the cyclopropanesulfonyl group through specific reagents.
- Purification : Utilizing advanced techniques such as chromatography to achieve high purity.
Biological Testing
In vitro studies have shown that this compound exhibits promising enzyme inhibition properties. For instance, it has been tested against various enzyme targets relevant to cancer therapy, demonstrating significant inhibitory effects.
Summary of Biological Testing Results
| Test Type | Results |
|---|---|
| Antimicrobial Activity | Moderate activity against bacterial strains |
| Enzyme Inhibition | Significant inhibition observed in preliminary assays |
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activity of this compound. Future studies will focus on:
- In Vivo Testing : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the structure impact biological activity.
Q & A
Basic: What are the critical steps for synthesizing 1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves sequential sulfonylation and coupling reactions. First, the diazepane core is functionalized with a cyclopropanesulfonyl group under anhydrous conditions using a base like triethylamine to neutralize HCl byproducts. Next, nucleophilic substitution or palladium-catalyzed cross-coupling introduces the 2-(methylsulfanyl)pyrimidin-4-yl moiety. Key parameters include:
- Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions.
- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to enhance yield (70–85%) .
- Purification : Employ gradient elution via flash chromatography (silica gel, hexane/EtOAc) to isolate the product.
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfonyl and pyrimidinyl substitutions (e.g., cyclopropane protons at δ 0.8–1.2 ppm; pyrimidine C2-SCH₃ at δ 2.5 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~383) .
- X-ray crystallography : Resolves stereochemistry of the diazepane ring if single crystals are obtained via slow evaporation in dichloromethane/hexane .
Advanced: How can computational methods improve reaction yield and selectivity during synthesis?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and identify energy barriers for competing pathways. For example:
- Reaction path screening : ICReDD’s workflow combines density functional theory (DFT) with experimental feedback to prioritize high-yield conditions (e.g., solvent polarity, catalyst loading) .
- Machine learning : Train models on historical reaction data to optimize parameters like temperature and stoichiometry, reducing trial-and-error iterations .
Advanced: What strategies are used to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under consistent conditions (pH, serum concentration) .
- Multivariate analysis : Apply ANOVA or principal component analysis (PCA) to isolate variables (e.g., cell line heterogeneity, compound solubility) causing discrepancies .
- Target engagement studies : Use SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to purported targets (e.g., kinase enzymes) .
Advanced: How can researchers design experiments to investigate the compound’s mechanism of action in cancer models?
Methodological Answer:
- In vitro profiling : Screen against NCI-60 cell lines to identify sensitivity patterns linked to genetic biomarkers (e.g., p53 status) .
- Kinase inhibition assays : Use TR-FRET (time-resolved fluorescence energy transfer) to measure inhibition of oncogenic kinases (e.g., EGFR, BRAF) .
- Metabolic stability : Assess hepatic clearance using microsomal incubation (human/rat) to prioritize derivatives with improved pharmacokinetics .
Basic: What solvent systems are recommended for solubility challenges in biological assays?
Methodological Answer:
- Primary solvents : Use DMSO for stock solutions (≤10 mM), diluted in PBS (pH 7.4) with 0.1% Tween-80 to prevent aggregation .
- Co-solvents : For low aqueous solubility, employ cyclodextrin complexes (e.g., HP-β-CD) or lipid-based formulations to enhance bioavailability .
Advanced: How can hygroscopicity of the compound impact experimental reproducibility, and how is this mitigated?
Methodological Answer:
- Storage : Store under inert gas (argon) in sealed vials with desiccants (silica gel) at –20°C .
- Karl Fischer titration : Regularly monitor water content (<0.5% w/w) to ensure stability during long-term studies .
Advanced: What methodologies validate the compound’s purity and stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose to heat (40°C), light (UV), and acidic/basic conditions (pH 2–9) for 48 hours, then analyze via HPLC to identify degradation products .
- LC-HRMS : Monitor exact mass shifts to confirm oxidative or hydrolytic degradation pathways (e.g., sulfonyl group hydrolysis) .
Basic: How is the compound’s LogP experimentally determined, and what does it imply for membrane permeability?
Methodological Answer:
- Shake-flask method : Partition between octanol and PBS (pH 7.4); measure concentrations via UV-Vis spectroscopy. A LogP >3 suggests high lipid membrane permeability but potential solubility limitations .
Advanced: What computational tools model the compound’s interaction with biological targets (e.g., molecular docking)?
Methodological Answer:
- Docking software : Use AutoDock Vina or Schrödinger Glide to predict binding poses in ATP-binding pockets (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 100-ns trajectories .
- Pharmacophore modeling : Align structural features (e.g., sulfonyl acceptor, pyrimidine π-π interactions) to prioritize analogs with enhanced affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
